Cas no 2411286-03-6 (N-3-(quinolin-8-yloxy)propylprop-2-enamide)

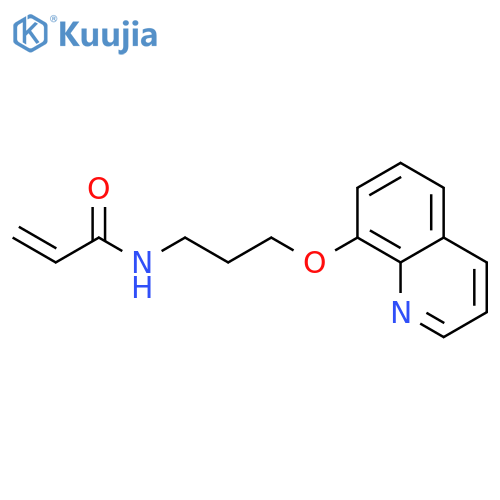

2411286-03-6 structure

商品名:N-3-(quinolin-8-yloxy)propylprop-2-enamide

N-3-(quinolin-8-yloxy)propylprop-2-enamide 化学的及び物理的性質

名前と識別子

-

- N-(3-Quinolin-8-yloxypropyl)prop-2-enamide

- N-[3-(quinolin-8-yloxy)propyl]prop-2-enamide

- 2411286-03-6

- Z1938163416

- EN300-26580244

- N-[3-(8-Quinolinyloxy)propyl]-2-propenamide

- N-3-(quinolin-8-yloxy)propylprop-2-enamide

-

- インチ: 1S/C15H16N2O2/c1-2-14(18)16-10-5-11-19-13-8-3-6-12-7-4-9-17-15(12)13/h2-4,6-9H,1,5,10-11H2,(H,16,18)

- InChIKey: SIYJCVVYDGZKNJ-UHFFFAOYSA-N

- ほほえんだ: C(NCCCOC1=C2C(=CC=C1)C=CC=N2)(=O)C=C

計算された属性

- せいみつぶんしりょう: 256.121177757g/mol

- どういたいしつりょう: 256.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 307

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- 密度みつど: 1.142±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 510.5±46.0 °C(Predicted)

- 酸性度係数(pKa): 14.66±0.46(Predicted)

N-3-(quinolin-8-yloxy)propylprop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26580244-1g |

N-[3-(quinolin-8-yloxy)propyl]prop-2-enamide |

2411286-03-6 | 90% | 1g |

$0.0 | 2023-09-13 | |

| Enamine | EN300-26580244-1.0g |

N-[3-(quinolin-8-yloxy)propyl]prop-2-enamide |

2411286-03-6 | 95.0% | 1.0g |

$0.0 | 2025-03-20 |

N-3-(quinolin-8-yloxy)propylprop-2-enamide 関連文献

-

1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

2411286-03-6 (N-3-(quinolin-8-yloxy)propylprop-2-enamide) 関連製品

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量